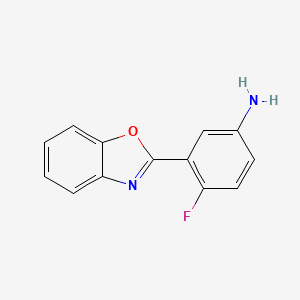

3-(1,3-Benzoxazol-2-yl)-4-fluoroaniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(1,3-Benzoxazol-2-yl)-4-fluoroaniline is a compound that belongs to the benzoxazole family . Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It is a bicyclic planar molecule and is the most favorable moiety for researchers because it has been extensively used as a starting material for different mechanistic approaches in drug discovery .

Synthesis Analysis

The synthesis of benzoxazole derivatives has been extensively studied . For instance, a novel [(1,3-benzoxazol-2-yl)-(5-chloro-1,3-benzoxazol-2-yl)]amine compound was synthesized . The molecule has a nitrogen atom between 1,3-benzoxazol-2-yl and 5-chloro-1,3-benzoxazol-2-yl groups . Another method involves the reaction of 2-aminophenols with β-diketones catalyzed by a combination of Brønsted acid and CuI .Molecular Structure Analysis

The molecular structure of benzoxazole derivatives has been analyzed using various techniques . For instance, the synthesized benzoxazole compounds were confirmed by IR, 1H/13C-NMR, and mass spectrometry . Ab initio calculations were performed to investigate the more stable structures .Chemical Reactions Analysis

Benzoxazole derivatives undergo various chemical reactions . A Regel-type transition-metal-free direct C-2 aroylation of (benzo)oxazoles, (benzo)thiazoles, and 1,3,4-oxadiazoles with acid chlorides is catalyzed by N,N-dimethyl-4-aminopyridine (DMAP) and affords the corresponding 2-ketoazoles in good yields .Wissenschaftliche Forschungsanwendungen

Fluorescent Probes

3-(1,3-Benzoxazol-2-yl)-4-fluoroaniline: derivatives exhibit excellent photophysical properties, making them suitable for use as fluorescent probes . These compounds absorb in the range of 296 to 332 nm and emit in the ranges of 368 to 404 nm with high quantum yield, which is crucial for detecting and imaging in biological systems.

Antimicrobial Agents

The antimicrobial activity of benzoxazole derivatives, including those related to 3-(1,3-Benzoxazol-2-yl)-4-fluoroaniline , has been well-documented . They have shown efficacy against various bacterial strains such as Escherichia coli and Staphylococcus aureus, as well as fungal strains like Candida albicans and Aspergillus niger.

Sensing Materials

Due to their broad spectral windows and high molar absorptivity values, these compounds are also used as sensing materials . They can be employed in the detection of environmental pollutants or changes in pH levels, providing a valuable tool for environmental monitoring.

Pharmaceutical Research

Benzoxazole derivatives are a significant class of compounds with a wide spectrum of biological activities. They have been used as intermediates in the synthesis of various drugs, including antifungal, anti-inflammatory, antitumor, and anti-HIV medications .

Chemotherapeutic Agents

Some benzoxazole derivatives have been identified as potential chemotherapeutic agents. For instance, they have been explored for their anticancer properties, with some compounds showing promising results in preclinical studies .

Material Science

In material science, the fluorescent properties of benzoxazole compounds can be harnessed in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. Their ability to emit light upon electrical excitation makes them candidates for display and lighting technologies .

Dye Synthesis

Benzoxazole derivatives, due to their photophysical properties, are used as intermediates in dye synthesis. They contribute to the color properties of dyes and are utilized in textile and printing industries .

Biological Probes

In biological research, these compounds can act as probes to study various biological processes. They can be tagged to proteins, nucleic acids, or other biomolecules to observe their behavior under different conditions, aiding in the understanding of cellular mechanisms .

Wirkmechanismus

Target of Action

Benzoxazole derivatives have been found to interact with various targets, such asCathepsin S , which plays a crucial role in immune responses.

Mode of Action

Benzoxazole derivatives are known for their wide range of biological activities, including anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects . They have been extensively used as a starting material for different mechanistic approaches in drug discovery .

Biochemical Pathways

Benzoxazole derivatives have been associated with a variety of biochemical pathways due to their broad substrate scope and functionalization .

Pharmacokinetics

The pharmacokinetic properties of similar benzoxazole derivatives have been investigated .

Result of Action

Benzoxazole derivatives have been reported to exhibit a wide range of biological activities, including anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects .

Action Environment

The synthesis of benzoxazole derivatives has been reported to be influenced by various reaction conditions and catalysts .

Eigenschaften

IUPAC Name |

3-(1,3-benzoxazol-2-yl)-4-fluoroaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FN2O/c14-10-6-5-8(15)7-9(10)13-16-11-3-1-2-4-12(11)17-13/h1-7H,15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSPQMNYKHHIKRO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)C3=C(C=CC(=C3)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80382432 |

Source

|

| Record name | 3-(1,3-benzoxazol-2-yl)-4-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1,3-Benzoxazol-2-yl)-4-fluoroaniline | |

CAS RN |

220705-28-2 |

Source

|

| Record name | 3-(1,3-benzoxazol-2-yl)-4-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.